5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophen-3-yl-propylamine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under light.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1H-pyrazole: Similar structure but lacks the thiophene ring.
3-(Thiophen-2-yl)-1H-pyrazole: Similar but with different substitution patterns.
Uniqueness
The presence of both the pyrazole and thiophene rings in 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine makes it unique, as it combines the properties of both heterocycles. This dual functionality can lead to enhanced biological activity and broader applications in medicinal chemistry.
Properties
Molecular Formula |
C10H13N3S |
---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12) |
InChI Key |
MDLZCZRAWMDLST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC2=CSC=C2)N |
Origin of Product |
United States |
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